4-Sulphophthalic acid, ammonium salt
Description
4-Sulphophthalic acid, ammonium salt (CAS: 939-221-0 ), is an organosulfonate compound derived from 4-sulphophthalic acid (C₈H₆O₇S ). It is synthesized via neutralization of 4-sulphophthalic acid with ammonium hydroxide or through reactions involving ammonium chloride in the presence of catalysts like ammonium molybdate . This compound is critical in the synthesis of metallophthalocyanines (e.g., zinc or iron phthalocyanines), which are used as dyes and catalysts . Its structure features a sulfonic acid group (-SO₃H) and two carboxylic acid groups (-COOH) on a benzene ring, partially or fully neutralized by ammonium ions (NH₄⁺).
Structure
3D Structure of Parent
Properties
IUPAC Name |
triazanium;4-sulfonatophthalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.3H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);3*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQIFXEQFYSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207902 | |
| Record name | 4-Sulphophthalic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59175-03-0, 22411-24-1 | |
| Record name | 4-Sulphophthalic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059175030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Sulphophthalic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulphophthalic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Sulfophthalic acid triammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Sodium Salt of 4-Sulphophthalic Acid
- Molecular Formula: C₈H₅NaO₇S (monosodium salt) .
- Molar Mass : 268.18 g/mol .
- Applications: Used similarly in phthalocyanine synthesis but requires purification via ethanol washing .
- Key Differences :
- Cation Effect : Sodium ions (Na⁺) offer higher thermal stability compared to ammonium ions, which may decompose at high temperatures (e.g., >180°C) to release NH₃ gas .
- Solubility : Both salts are water-soluble, but the sodium salt’s solubility profile is preferred in industrial dye synthesis due to reduced volatility .
2-Naphthalenesulfonic Acid Ammonium Salt
7-Fluorobenzofurazan-4-sulfonic Acid Ammonium Salt
- Molecular Formula : C₆H₆FN₃O₄S .
- Applications : Acts as a fluorescent derivatization agent for thiols in HPLC analysis .
- Key Differences: Heterocyclic Structure: The benzofurazan ring enhances fluorescence properties, unlike 4-sulphophthalic acid’s non-fluorescent benzene ring . Functional Groups: Contains a fluorine substituent, increasing electronegativity and altering reactivity .
Ammonium Sulfate (Inorganic Comparison)
- Molecular Formula : (NH₄)₂SO₄ .
- Applications : Fertilizer, food additive (E517), and protein precipitation agent .
- Key Differences :
Physicochemical and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

